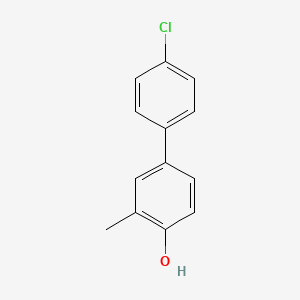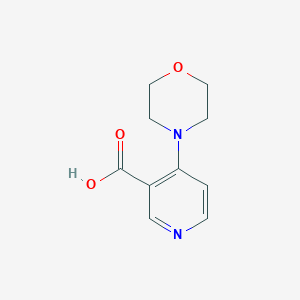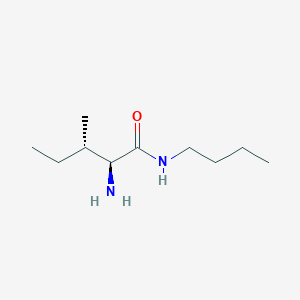
4-(4-Chlorophenyl)-2-methylphenol
概要
説明
The compound “4-(4-Chlorophenyl)-2-methylphenol” belongs to a class of organic compounds known as phenols, which are aromatic compounds containing a phenolic group .
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions, including oxidative coupling and phosphorylation . The synthesized compounds are usually characterized by spectroscopic and XRD methods .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as X-ray diffraction (XRD), Fourier Transform Raman (FT-Raman), and Ultraviolet-visible (UV–Vis) spectroscopy . These compounds often exhibit intermolecular interactions such as C–H⋯N and π⋯π interactions .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve oxidation to disulfides using cobalt-salen catalysts and air oxidizing agents . Other reactions may include the formation of antimicrobial agents, antioxidant agents, antitumor agents, and nucleotide anti-viral prodrugs .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often include being a liquid with a density of 1.193 g/cm3 and being insoluble or slightly soluble in water .科学的研究の応用
- Selective Estrogen Receptor Modulator (SERM) Applications: Research Tool: Its selective binding makes it valuable for studying estrogen-related processes.
- Catalyst and Reagent in Organic Synthesis 2,3-Bis(4-chlorophenyl)-2-butenedinitrile: Reagent: Synthesizing organic compounds, including pharmaceuticals and agrochemicals.
- 4-Chlorophenyl phosphorodichloridate :
Phosphorylation Agent
Isothiocyanate Synthesis
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
Related compounds, such as paclobutrazol, have been found to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Related compounds have shown a variety of effects, including anti-inflammatory activity .
Action Environment
It’s worth noting that environmental factors can significantly impact the action of similar compounds .
Safety and Hazards
Similar compounds may present various hazards. For example, they may be suspected of damaging fertility or the unborn child, and they may be very toxic to aquatic life with long-lasting effects . Precautionary measures often include avoiding release to the environment and wearing protective gloves, protective clothing, eye protection, and face protection .
将来の方向性
特性
IUPAC Name |
4-(4-chlorophenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-8-11(4-7-13(9)15)10-2-5-12(14)6-3-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMDROJKABBRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683777 | |
| Record name | 4'-Chloro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-methylphenol | |
CAS RN |
1261916-91-9 | |
| Record name | 4'-Chloro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride](/img/structure/B3059708.png)






![[2-(2-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B3059723.png)
